Di-sec-butyl sulfate

Descripción general

Descripción

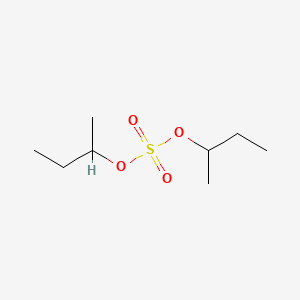

Di-sec-butyl sulfate is an organic compound . It is also known as Di-sec-butylsulfate .

Synthesis Analysis

The synthesis of organosulfates like Di-sec-butyl sulfate can be challenging. A high yielding route to organosulfates has been reported using tributylsulfoammonium betaine . The reaction conditions were tested with a diverse range of alcohols, including natural products and amino acids .

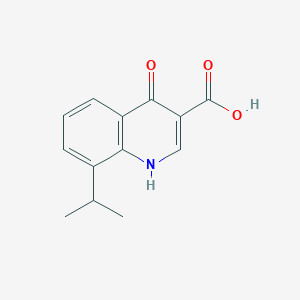

Molecular Structure Analysis

The molecular formula of Di-sec-butyl sulfate is C8H18O4S . The structure of the molecule can be represented by the SMILES string CCC(C)OS(=O)(=O)OC(C)CC .

Aplicaciones Científicas De Investigación

Synthesis of sec-Butyl Disulfide

Di-sec-butyl sulfate plays a crucial role in the synthesis of sec-Butyl disulfide. This compound is synthesized from sulfur, sodium hydroxide, and sec-butyl chloride using tetrabutyl ammonium bromide as the phase transfer catalyst . The average product yield was reported to be 84.95% .

Phase Transfer Catalysis

Di-sec-butyl sulfate is used in phase transfer catalysis, a method used in organic synthesis. This method allows the reaction of a nucleophilic anion with an organic substrate in an organic solvent by using a phase transfer catalyst .

Synthesis of Sulfhydryl Compounds

Sec-Butyl disulfide, synthesized using Di-sec-butyl sulfate, is an important fine chemical intermediate used in the synthesis of thiosulfinates sulfur and oxygen compounds . These compounds have a wide range of uses in various fields such as pesticides, biology, materials, petrochemicals, dyes, and food science .

Research into Sulfated Glycosaminoglycans (GAGs)

The incorporation of polar hydrophilic organosulfate groups onto drug-like molecules is timely to facilitate research investigating sulfated GAGs as potential new therapies . However, the insertion and isolation of sulfate groups into target molecules remains a challenging aspect of their synthesis .

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s worth noting that organosulfates, a group to which di-sec-butyl sulfate belongs, play a variety of important roles in biology, from xenobiotic metabolism to the downstream signaling of steroidal sulfates .

Mode of Action

Organosulfates are known to facilitate molecular interactions and protein ligand binding at the cellular surface . This suggests that Di-sec-butyl sulfate may interact with its targets in a similar manner, leading to changes in cellular function.

Biochemical Pathways

For instance, sulfate groups on glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and chondroitin sulfate, facilitate molecular interactions and protein ligand binding at the cellular surface .

Pharmacokinetics

The physical properties of di-sec-butyl disulfide, a related compound, suggest that it may have a low boiling point and a density close to that of water

Result of Action

Given the roles of organosulfates in biology, it is possible that di-sec-butyl sulfate could influence cellular function through its interactions with proteins and other molecules .

Propiedades

IUPAC Name |

dibutan-2-yl sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAMUOMYFJTMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OS(=O)(=O)OC(C)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-sec-butyl sulfate | |

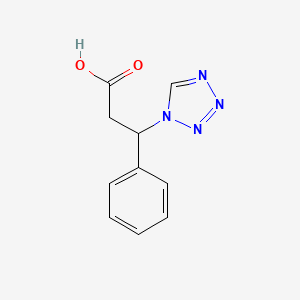

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

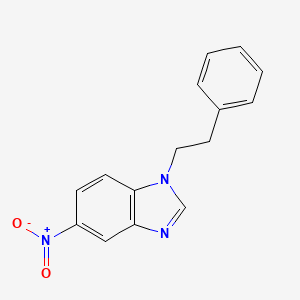

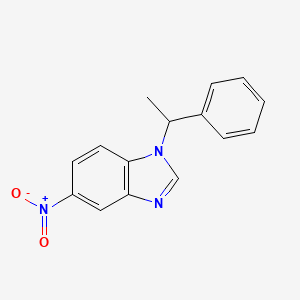

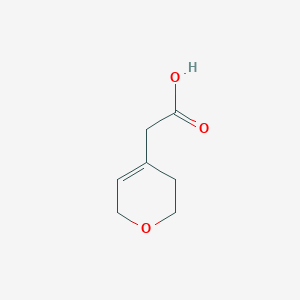

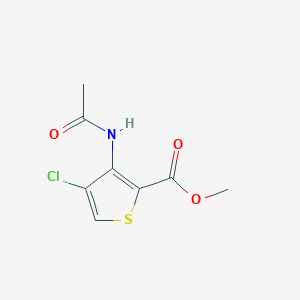

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[(4-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3147804.png)